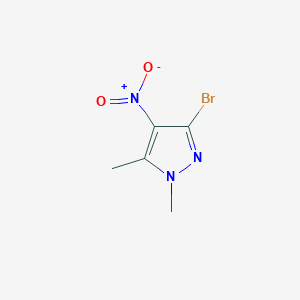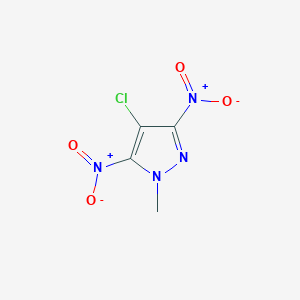
5-bromo-2-chloro-3-(methylsulfanyl)pyridine
Descripción general
Descripción
5-bromo-2-chloro-3-(methylsulfanyl)pyridine (5BCMP) is a heterocyclic compound that has a wide range of applications in the field of medicinal and synthetic chemistry. It is a versatile compound that can be used for the synthesis of various organic molecules and polymers. 5BCMP has been used in the synthesis of drugs, bioconjugates, and other materials. It has also been used in the synthesis of metal complexes, catalysts, and other materials. 5BCMP has attracted attention due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-3-(methylsulfanyl)pyridine has been used in the synthesis of various organic molecules and polymers. It has been used in the synthesis of drugs, bioconjugates, and other materials. This compound has also been used in the synthesis of metal complexes, catalysts, and other materials. In addition, this compound has been used in the synthesis of fluorescent proteins, peptides, and other biomolecules. Furthermore, this compound has been used in the synthesis of nanomaterials and other materials for biomedical applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-3-(methylsulfanyl)pyridine is not fully understood. However, it is believed that this compound acts as a Lewis acid, which means that it can form a covalent bond with an electron-rich species. This covalent bond results in the formation of a new molecule, which can then be used in various reactions. Furthermore, this compound can act as a catalyst in certain reactions, which can speed up the reaction rate and increase the yield of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some anti-inflammatory properties in animal studies. In addition, this compound has been found to have some antioxidant activity in vitro studies. Furthermore, this compound has been shown to have some antifungal activity in vitro studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-bromo-2-chloro-3-(methylsulfanyl)pyridine in laboratory experiments is its versatility. It can be used in the synthesis of various organic molecules and polymers. Furthermore, it can be used in the synthesis of metal complexes, catalysts, and other materials. In addition, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, it is a corrosive compound, which can be hazardous to handle and can cause damage to laboratory equipment. In addition, it is highly reactive, which can make it difficult to control the reaction conditions.
Direcciones Futuras
The future directions for 5-bromo-2-chloro-3-(methylsulfanyl)pyridine research include further exploration of its biochemical and physiological effects. In particular, further research could be conducted to investigate its potential applications in the field of medicinal chemistry. In addition, further research could be conducted to explore its potential applications in the synthesis of nanomaterials and other materials for biomedical applications. Furthermore, further research could be conducted to investigate the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods. Finally, further research could be conducted to explore the potential toxicity of this compound and to identify potential safety concerns.
Métodos De Síntesis
The synthesis of 5-bromo-2-chloro-3-(methylsulfanyl)pyridine involves the reaction of 2-chloro-5-bromopyridine (2CP) with methylsulfanyl chloride (MSC) in the presence of an acid catalyst such as sulfuric acid. The reaction occurs in two steps: first, the 2CP is converted to 5-bromo-2-chloropyridine (5BCP) by the reaction of MSC with 2CP; then, the 5BCP is converted to this compound by the reaction of the 5BCP with MSC. The reaction is carried out in an inert atmosphere such as nitrogen or argon. The reaction can be carried out at temperatures ranging from room temperature to 70°C.
Propiedades
IUPAC Name |
5-bromo-2-chloro-3-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCNJXURGGQHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281503 | |
| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887308-15-8 | |
| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887308-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598024.png)



